Benzenamine, 4-[(2-propen-1-yloxy)methyl]-
Description
Benzenamine, 4-[(2-propen-1-yloxy)methyl]- (IUPAC name) is an aromatic amine derivative featuring a benzenamine core substituted at the para position with a propenyloxymethyl group (–CH₂–O–CH₂–CH=CH₂). This allyl ether substituent confers unique reactivity, particularly in polymerization or crosslinking reactions, due to the presence of the double bond. Applications may span materials science (e.g., polymer precursors) and pharmaceuticals, though specific biological activity data are absent in the reviewed literature.
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQDCVXVLUNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Nitrobenzenes, quinones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Chiral Amines:
Benzenamine derivatives, including 4-[(2-propen-1-yloxy)methyl]-, are pivotal in synthesizing chiral amines, which are essential in pharmaceuticals. Chiral amines serve as key intermediates in the production of various biologically active compounds, including drugs for treating conditions like asthma and other respiratory diseases. For example, the compound can be utilized to synthesize (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, an intermediate for the anti-asthmatic drug formoterol, which has demonstrated significant therapeutic efficacy .
2. Antiviral Activity:
Recent studies have highlighted the potential antiviral properties of compounds related to benzenamine. Research indicates that certain derivatives exhibit activity against viral infections by inhibiting key viral enzymes. The structure-activity relationship (SAR) studies have shown that modifications to the benzenamine scaffold can enhance antiviral potency .
Polymer Science Applications
1. Polymer Synthesis:
Benzenamine derivatives can be used as monomers or additives in polymer chemistry. They contribute to the development of functional materials with specific properties such as increased thermal stability or enhanced mechanical strength. The incorporation of 4-[(2-propen-1-yloxy)methyl]- into polymer matrices can lead to materials with improved performance characteristics suitable for various applications, including coatings and adhesives.
2. Cross-Linking Agents:
In polymer formulations, benzenamine compounds can act as cross-linking agents, facilitating the formation of three-dimensional networks that enhance the physical properties of the resulting materials. This application is particularly relevant in creating durable coatings and sealants used in industrial settings.
Chemical Intermediate Applications
1. Synthetic Pathways:
Benzenamine, 4-[(2-propen-1-yloxy)methyl]-, serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for generating complex molecules required in drug discovery and development .
2. Environmental Applications:
Research has also explored the use of benzenamine derivatives in environmental chemistry, particularly in assessing their behavior and persistence in different ecosystems. Understanding their degradation pathways is crucial for evaluating their environmental impact and potential toxicity .
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of Benzenamine, 4-[(2-propen-1-yloxy)methyl]-, emphasizing substituent effects on properties and applications:
Biological Activity
Benzenamine, 4-[(2-propen-1-yloxy)methyl]-, also known as a derivative of aniline, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties based on diverse research findings.
- Chemical Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
- Structure : The compound features a benzene ring substituted with an amine group and a propenyloxy side chain.
Antimicrobial Activity
Research indicates that compounds similar to benzenamine derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives showed promising activity against gram-positive bacteria and mycobacteria, with some demonstrating submicromolar activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-chlorocinnamanilides | S. aureus | < 1 µg/mL |
| 3,4-dichlorocinnamanilides | Enterococcus faecalis | < 0.5 µg/mL |
| Benzenamine Derivative | M. tuberculosis | < 0.1 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments indicate that benzenamine derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. In a comparative study, various compounds were tested on cancerous and primary mammalian cell lines, revealing that certain derivatives had minimal cytotoxic effects on normal cells while effectively inhibiting cancer cell proliferation .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Cancer Cell Line (e.g., HeLa) | 15 ± 2 | Moderate sensitivity |
| Primary Mammalian Cells | >100 | Low toxicity |
Anti-inflammatory Effects
The anti-inflammatory potential of benzenamine derivatives is attributed to their ability to modulate inflammatory pathways. Research has shown that these compounds can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This modulation occurs through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies
-
In Vitro Studies on Lung Cells :
In studies involving human lung cell lines (NCI H441), exposure to particulate matter containing benzenamine derivatives resulted in the upregulation of inflammatory markers such as COX-2 and IL-8. This suggests a dual role where the compound may act both as a pro-inflammatory agent under certain conditions and as an anti-inflammatory agent when used in specific formulations . -
Antimicrobial Efficacy Against Resistant Strains :
A study highlighted the effectiveness of benzenamine derivatives against vancomycin-resistant Enterococcus faecalis. The compounds exhibited significant antibacterial activity, suggesting potential applications in treating antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzenamine, 4-[(2-propen-1-yloxy)methyl]-?
- Methodology : A common approach involves alkylation of 4-aminobenzyl alcohol with allyl bromide derivatives under basic conditions (e.g., NaOH in dichloromethane). The reaction can be monitored via TLC, and purification achieved via column chromatography using silica gel. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the allyloxy group (C-O-C stretch ~1100 cm⁻¹) and aromatic amine (N-H stretch ~3400 cm⁻¹) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), the methylene group adjacent to the ether oxygen (δ ~4.5 ppm), and allylic protons (δ 5.0–6.0 ppm).
- IR : Peaks for N-H (3350–3450 cm⁻¹), C-O-C (1050–1150 cm⁻¹), and C=C (1640–1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns consistent with the allyloxy substituent .
Q. What solvents and conditions are optimal for recrystallization?
- Methodology : Ethanol or ethyl acetate are preferred due to moderate polarity. Slow evaporation at 4°C enhances crystal formation. Purity is assessed via melting point consistency and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How does the allyloxy group influence electronic properties in catalytic applications?
- Methodology : Computational studies (DFT) using the compound’s InChIKey can model electron density distribution. Compare HOMO-LUMO gaps with analogues lacking the allyloxy group. Experimental validation via cyclic voltammetry reveals redox potentials affected by the electron-donating allyloxy moiety .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodology : Cross-reference NIST Standard Reference Data (IR, NMR) and replicate conditions from peer-reviewed studies. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent shifts. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling relationships .
Q. How can this compound participate in click chemistry for polymer synthesis?
- Methodology : The allyloxy group enables thiol-ene reactions under UV initiation. Optimize monomer ratios (e.g., with tetrafunctional thiols) and characterize polymer networks via GPC and DSC. Kinetic studies (real-time FTIR) track conversion rates .
Q. What are the challenges in quantifying degradation products under oxidative conditions?
- Methodology : Accelerated oxidation (H₂O₂, UV light) followed by LC-MS/MS analysis. Identify quinone derivatives and fragmented allyl products. Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation pathways .
Key Notes
- Synthetic Caution : Allyl bromide is volatile and toxic; use under inert atmosphere with appropriate PPE.
- Data Reliability : Prioritize NIST-validated spectra over isolated literature reports to minimize errors .
- Advanced Applications : Explore hybrid materials (e.g., metal-organic frameworks) leveraging the allyloxy group’s coordinative flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
